molecular formula C15H16N2O3S B4597619 N-methyl-2-[(methylsulfonyl)amino]-N-phenylbenzamide

N-methyl-2-[(methylsulfonyl)amino]-N-phenylbenzamide

Cat. No.: B4597619
M. Wt: 304.4 g/mol
InChI Key: OTSZCGBUCTVFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[(methylsulfonyl)amino]-N-phenylbenzamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.08816355 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Presence and Impact

Research has delved into the environmental presence and impact of related compounds, such as polychlorinated biphenyls (PCBs), which share structural similarities or metabolic pathways with N-methyl-2-[(methylsulfonyl)amino]-N-phenylbenzamide. Studies like the one by Weistrand, Norén, and Nilsson (1996) have investigated concentrations of PCBs, polychlorinated naphthalenes (PCNs), and methylsulfonyl metabolites in blood plasma from potentially exposed workers, highlighting concerns about occupational exposure to these compounds (Weistrand, Norén, & Nilsson, 1996).

Metabolic Pathways and Effects

Understanding the metabolic pathways and effects of compounds like this compound is crucial for assessing their biological impact. Gahl et al. (1988) investigated sulfur and methyl group metabolism in an individual with partial hepatic methionine adenosyltransferase deficiency, providing insights into the metabolic processing of sulfur-containing compounds (Gahl et al., 1988).

Toxicology and Safety

The toxicological profile and safety of compounds related to this compound have been the subject of research, with studies examining their potential health impacts. For example, the work of Bernstein et al. (1997) on retinal toxicity associated with occupational exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), a fish anesthetic, showcases the importance of understanding the toxic effects of these compounds (Bernstein, Digre, & Creel, 1997).

Analytical Methods and Detection

Advancements in analytical methods for detecting and quantifying this compound and related compounds in biological and environmental samples are vital for research and monitoring. The study by Chu et al. (2003) on the distribution of methyl sulfone metabolites of PCBs and DDE in human tissues exemplifies the development of analytical techniques for these purposes (Chu et al., 2003).

Pharmacological and Therapeutic Research

Properties

IUPAC Name

2-(methanesulfonamido)-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16-21(2,19)20/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSZCGBUCTVFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.